2-Bromo-1-(2,5-dimethylphenyl)ethanone

Catalog No.
S686150
CAS No.
75840-13-0
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(2,5-dimethylphenyl)ethanone

Researchers utilizing 2-bromoacetophenone derivatives for fungicide or cardiovascular drug intermediate synthesis often face yield and regioselectivity issues when using incorrect isomer substitutes. This compound, with its mandatory 2,5-dimethyl substitution, ensures precise steric and electronic requirements, enabling high-yield synthesis of pyrazole carboxamide fungicides and thiazole-based pharmaceutical intermediates. Avoid costly process failures: choose the exact building block. Bulk quantities available with consistent purity and global logistics support.

CAS Number

75840-13-0

Product Name

2-Bromo-1-(2,5-dimethylphenyl)ethanone

IUPAC Name

2-bromo-1-(2,5-dimethylphenyl)ethanone

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3

InChI Key

RNNKPAIUSINHSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CBr

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CBr

The exact mass of the compound 2-Bromo-1-(2,5-dimethylphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-1-(2,5-dimethylphenyl)ethanone, 2-Bromo-2',5'-dimethylacetophenone, 2',5'-Dimethylphenacyl bromide, 1-(2,5-Dimethylphenyl)-2-bromoethanone, 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

2-Bromo-1-(2,5-dimethylphenyl)ethanone (CAS: 75840-13-0) is a disubstituted α-bromoacetophenone derivative. It functions as a critical electrophilic building block in organic synthesis, primarily used as a precursor for a range of heterocyclic compounds. The specific 2,5-dimethyl substitution pattern on the phenyl ring is not an arbitrary feature; it imparts distinct steric and electronic properties that are essential for the efficacy and structure of downstream products, particularly in the agrochemical and pharmaceutical sectors. [REFS-1, REFS-2]

Research Fit

2,5-Dimethylphenacyl (DMP) photoremovable protecting group precursor
Reactive α-bromo ketone electrophile for nucleophilic substitution at the α-carbon
Ortho-methyl substituted building block for steric and electronic SAR exploration

Substituting 2-Bromo-1-(2,5-dimethylphenyl)ethanone with other isomers (e.g., 2,4- or 3,4-dimethyl analogs) or the unsubstituted parent compound (2-bromoacetophenone) can lead to significant process failures. The specific positioning of the methyl groups at the 2- and 5-positions dictates the steric environment around the carbonyl group and the electronic density of the aromatic ring. This precise configuration is often a mandatory structural element for achieving the desired biological activity in the final molecule, such as a fungicide or pharmaceutical active ingredient. [1] Using an incorrect isomer can result in lower reaction yields, altered regioselectivity, or, most critically, a final product that lacks the required efficacy and fails to meet regulatory specifications.

Substitution Risk

Unsubstituted phenacyl Lacks ortho-methyl groups required for photoenolization; photoremovable function may be absent
Positional isomers 2,4- or 3,5-dimethyl substitution may not support intramolecular hydrogen abstraction needed for photorelease
2-Chloro analog Higher C-Cl bond dissociation energy may reduce nucleophilic substitution rate; kinetic profile may differ

Essential Precursor for High-Potency Pyrazole Carboxamide Fungicides

Patents for a class of potent fungicides explicitly claim and exemplify compounds synthesized from 2-Bromo-1-(2,5-dimethylphenyl)ethanone. The 2,5-dimethylphenyl moiety is a required structural component for the final product's fungicidal activity. [1] Alternative precursors with different substitution patterns are not specified, indicating that this exact isomer is essential for achieving the target molecule's biological function.

Evidence DimensionStructural Requirement for Bioactivity
Target Compound DataMandated precursor for N-(2,5-dimethylphenyl)-pyrazole-carboxamide fungicides.
Comparator Or BaselineOther isomeric bromo-ketones or unsubstituted 2-bromoacetophenone.
Quantified DifferenceQualitatively essential; use of other isomers would result in a different, likely inactive, final compound.
ConditionsSynthesis of active ingredients for agrochemical formulations as described in patent literature.

For buyers in the agrochemical industry, sourcing this specific CAS number is non-negotiable to produce the intended, high-efficacy fungicidal agent.

Photorelease efficiency
Cross-study comparable
DMP ester: Φ ≈ 0.1–0.2
vs
Unsubstituted phenacyl: Φ ≈ 0 (no photorelease)
Reported structural requirement for photorelease function; 2,5-dimethyl groups enable photoenolization pathway
Direct photolysis at 254–366 nm; solvent-dependent quantum yields

Specified Starting Material for Cardiovascular Pharmaceutical Intermediates

A filed patent for a 2-amino-4-aryl thiazole derivative, an intermediate for cardiovascular therapeutics, exclusively uses 2-Bromo-1-(2,5-dimethylphenyl)ethanone as the starting material. [1] The documented synthetic route specifies this reactant, implying that process validation and the final product's impurity profile are dependent on this exact precursor.

Evidence DimensionRegulatory and Process Specificity
Target Compound DataExplicitly named starting material in a patented pharmaceutical synthesis route.
Comparator Or BaselineAny other structurally related α-bromo-ketone.
Quantified DifferenceProcess-defining; substitution is not permissible within the described and potentially filed manufacturing process.
ConditionsSynthesis of 2-amino-4-(2,5-dimethylphenyl)thiazole intermediate.

For pharmaceutical manufacturers, adherence to the exact precursors specified in a drug master file or patent is a strict regulatory requirement, making this compound the only choice.

Phosphate release Φ
Cross-study comparable
Φ = 0.71 (phosphate)
Φ = 0.68 (sulfonate)
Reported high photorelease efficiency for strong-acid leaving groups in methanol
~7× higher than DMP carboxylate; nearly quantitative product yields

High-Yield Synthesis of Thiazole Scaffolds Compared to Less Substituted Analogs

In the Hantzsch-type synthesis of medicinally relevant thiazole derivatives, the reaction of 2-Bromo-1-(2,5-dimethylphenyl)ethanone with a thiourea equivalent proceeds in high yield. One study reports an 82% yield for the synthesis of a 2-amino-4-(2,5-dimethylphenyl)thiazole intermediate. [1] This high conversion is favorable when compared to generalized yields for similar reactions with unsubstituted 2-bromoacetophenone, which can be more variable and prone to side reactions under certain conditions.

Evidence DimensionReaction Yield (%)
Target Compound Data82% yield
Comparator Or BaselineUnsubstituted 2-bromoacetophenone (typical yields often range from 70-85% but can be lower depending on substrates).
Quantified DifferenceProvides consistently high yield in the upper range of what is expected for this class of reaction.
ConditionsSynthesis of a 2-amino-4-arylthiazole intermediate.

For manufacturers of chemical libraries or intermediates, a consistently higher yield reduces raw material costs, simplifies purification, and improves overall process economics.

Leaving group reactivity
Class-level
C-Br BDE ≈ 68 kcal/mol
vs
C-Cl BDE ≈ 81 kcal/mol; SN2 rate ~10–50× slower
Reported kinetic advantage for time-sensitive nucleophilic substitution sequences
Class-level inference from α-haloketone kinetic studies; verify under target conditions
Medicinal chemistry SAR
Context-dependent
Alkylating agent for phenacylthioimidazoline synthesis; evaluated in reserpine-induced hypothermia model
Reported synthetic entry to imidazoline-focused CNS research chemical space
Qualitative SAR; ortho-methyl substitution tolerated; exact ED50 not isolated

Core Building Block for Next-Generation Fungicides

This compound is the designated precursor for synthesizing pyrazole carboxamide fungicides where the 2,5-dimethylphenyl group is essential for high levels of biological activity. Its use is critical for agrochemical R&D and manufacturing targeting specific fungal pathogens. [1]

Starting Material in Regulated Pharmaceutical Synthesis

Use as a non-interchangeable starting material for producing specific thiazole-based pharmaceutical intermediates, particularly for cardiovascular drug candidates, where process consistency and adherence to filed methods are paramount. [2]

Efficient Synthesis of Substituted Thiazole Libraries

Ideal for the high-yield synthesis of 4-(2,5-dimethylphenyl)-substituted thiazoles for medicinal chemistry programs and compound library generation, where process efficiency and final product purity are key economic drivers. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Caged phosphate photorelease studies
2,5-Dimethylphenacyl chromophore precursor
Photorelease quantum yield verification in target solvent system
Photocleavable linker synthesis
Temperature-dependent photorelease profile
Photoenolization efficiency under solid-phase synthesis conditions
CNS imidazoline SAR studies
Ortho-methyl substituted electrophilic building block
Steric and electronic effect profiling in target engagement assays
Time-sensitive alkylation sequences
C-Br leaving group reactivity
Nucleophilic substitution rate relative to competing hydrolysis or elimination

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one

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